molecular formula C13H8F5NOS B3031069 3-Phenyl-6-(pentafluorosulfanyl)benzo[c]isoxazole CAS No. 1379811-92-3

3-Phenyl-6-(pentafluorosulfanyl)benzo[c]isoxazole

Cat. No.: B3031069
CAS No.: 1379811-92-3
M. Wt: 321.27
InChI Key: SQBSQMDOLNSHEC-UHFFFAOYSA-N
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Description

3-Phenyl-6-(pentafluorosulfanyl)benzo[c]isoxazole is a chemical compound with the molecular formula C₁₃H₈F₅NOS and a molecular weight of 321.27 g/mol . This compound is characterized by the presence of a pentafluorosulfanyl group attached to a benzo[c]isoxazole ring, which is further substituted with a phenyl group. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-6-(pentafluorosulfanyl)benzo[c]isoxazole typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the benzo[c]isoxazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-6-(pentafluorosulfanyl)benzo[c]isoxazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .

Scientific Research Applications

3-Phenyl-6-(pentafluorosulfanyl)benzo[c]isoxazole has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be used in biological studies to investigate its effects on different biological systems.

    Medicine: The compound could be explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: It may find applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Phenyl-6-(pentafluorosulfanyl)benzo[c]isoxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Phenyl-6-(pentafluorosulfanyl)benzo[c]isoxazole include other benzo[c]isoxazole derivatives with different substituents. Examples include:

Uniqueness

The uniqueness of this compound lies in the presence of the pentafluorosulfanyl group, which imparts distinct chemical and physical properties. This makes the compound valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

pentafluoro-(3-phenyl-2,1-benzoxazol-6-yl)-λ6-sulfane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F5NOS/c14-21(15,16,17,18)10-6-7-11-12(8-10)19-20-13(11)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBSQMDOLNSHEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=CC3=NO2)S(F)(F)(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F5NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401190921
Record name (OC-6-21)-Pentafluoro(3-phenyl-2,1-benzisoxazol-6-yl)sulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401190921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379811-92-3
Record name (OC-6-21)-Pentafluoro(3-phenyl-2,1-benzisoxazol-6-yl)sulfur
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1379811-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (OC-6-21)-Pentafluoro(3-phenyl-2,1-benzisoxazol-6-yl)sulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401190921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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